molecular formula C18H18N2O3 B2422833 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide CAS No. 1260622-55-6

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2422833
CAS No.: 1260622-55-6
M. Wt: 310.353
InChI Key: BIFUSNJYIKKLGA-UHFFFAOYSA-N
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Description

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is an organic compound belonging to the class of acrylamide derivatives

Scientific Research Applications

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2-methoxyphenyl)acrylonitrile. This intermediate is then reacted with 3-methoxyaniline under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2-methoxyphenyl)-2-propenamide
  • 2-cyano-3-(3-methoxyphenyl)-2-propenamide
  • 2-cyano-3-(4-methoxyphenyl)-2-propenamide

Uniqueness

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of both 2-methoxy and 3-methoxy phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct optical properties and mechanofluorochromic behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-5-7-15(11-16)20-18(21)14(12-19)10-13-6-3-4-9-17(13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFUSNJYIKKLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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